molecular formula C20H19N5O B7743322 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile

Cat. No.: B7743322
M. Wt: 345.4 g/mol
InChI Key: WCCVMTJTOSWXKX-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole moiety, a morpholine ring, and an acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the morpholine ring and the acrylonitrile group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the benzimidazole moiety can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles, such as amines or thiols; reactions often conducted in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, while the acrylonitrile group could participate in covalent bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core structure.

    Morpholine-containing compounds: Examples include 4-morpholinecarboxaldehyde and 4-morpholineethanol, which contain the morpholine ring.

    Acrylonitrile derivatives: Compounds such as 2-cyanoacrylamide and 2-cyanoacrylic acid have similar acrylonitrile groups.

Uniqueness

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((4-morpholinophenyl)amino)acrylonitrile is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the benzimidazole, morpholine, and acrylonitrile groups in a single molecule allows for a wide range of applications and interactions that are not typically observed in simpler compounds.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(4-morpholin-4-ylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c21-13-15(20-23-18-3-1-2-4-19(18)24-20)14-22-16-5-7-17(8-6-16)25-9-11-26-12-10-25/h1-8,14,22H,9-12H2,(H,23,24)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCVMTJTOSWXKX-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)N/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.